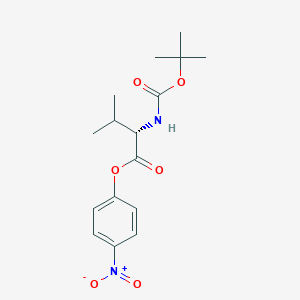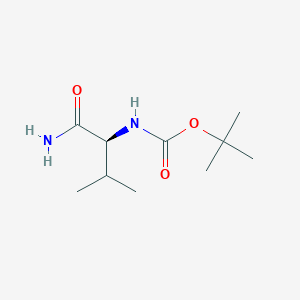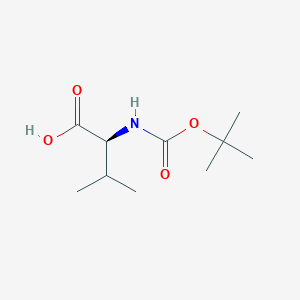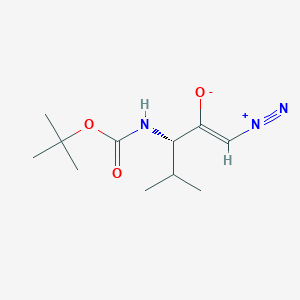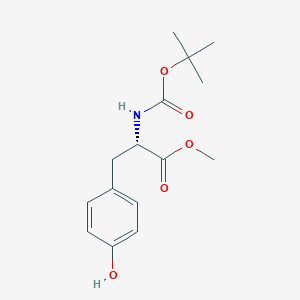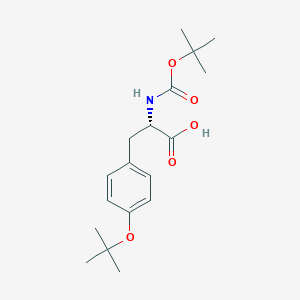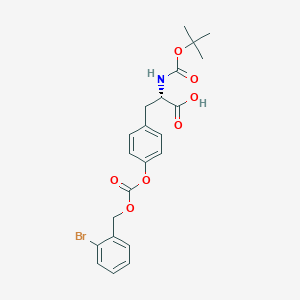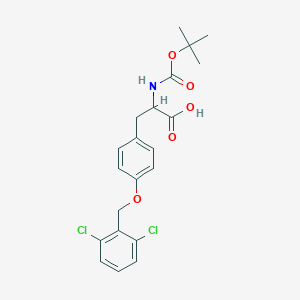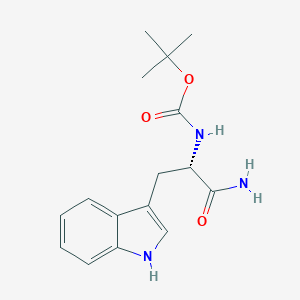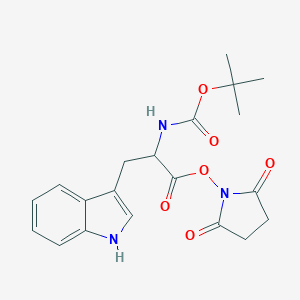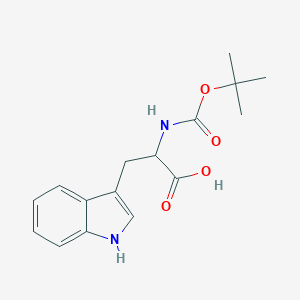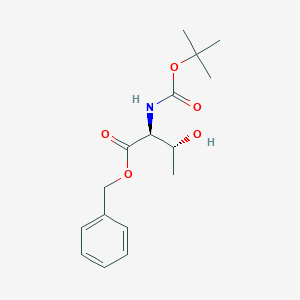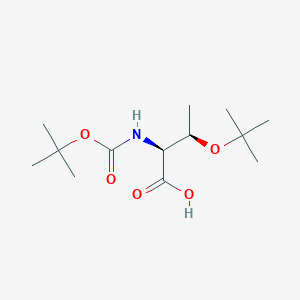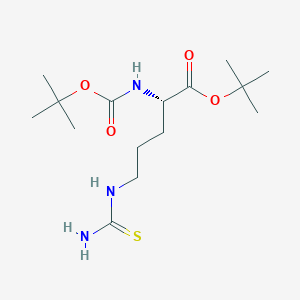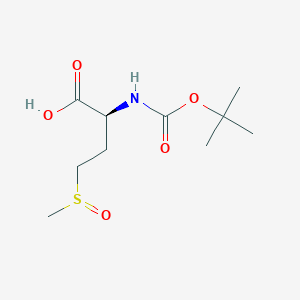
Boc-Met(O)-Oh
描述
Boc-Met(O)-Oh, also known as tert-butoxycarbonyl-methionine sulfoxide, is a derivative of methionine, an essential amino acid. The tert-butoxycarbonyl group is used as a protecting group for the amino group, while the sulfoxide group is an oxidized form of the sulfur atom in methionine. This compound is commonly used in peptide synthesis and serves as an intermediate in various biochemical and pharmaceutical applications.
科学研究应用
Boc-Met(O)-Oh is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, allowing for the incorporation of methionine sulfoxide residues.
Biochemical Studies: It is used to study the effects of methionine oxidation on protein structure and function.
Pharmaceutical Research: It is employed in the development of drugs targeting oxidative stress-related diseases, as methionine sulfoxide is a marker of oxidative damage.
Industrial Applications: It is used in the production of synthetic peptides for research and therapeutic purposes.
作用机制
Target of Action
Boc-Met(O)-Oh, also known as tert-butyloxycarbonyl-methionine, is primarily used in the field of organic synthesis . It is a derivative of methionine, an essential amino acid . The primary targets of this compound are amines, where it serves as a protecting group during peptide synthesis .
Mode of Action
This compound interacts with its targets (amines) through a process known as protection and deprotection . During protection, this compound is added to the amine under aqueous conditions, resulting in N-tert-butoxycarbonyl or Boc derivatives . The Boc group can later be removed from the amine using moderately strong acids, such as trifluoroacetic acid .
Biochemical Pathways
It is known that amino acids and their derivatives, like this compound, can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
The primary result of this compound’s action is the protection of amines during peptide synthesis . This allows for certain transformations to occur that would otherwise be incompatible with the amine functional group . The Boc group can later be removed, revealing the original amine .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the process of adding the Boc group to the amine requires aqueous conditions . Additionally, the removal of the Boc group requires the presence of moderately strong acids . Therefore, the efficacy and stability of this compound are dependent on these environmental conditions.
生化分析
Biochemical Properties
Boc-Met(O)-OH plays a significant role in biochemical reactions. It is involved in the synthesis of peptides, where it protects the methionine residue during the reaction . This protection is crucial for the successful synthesis of the peptide, as it prevents unwanted side reactions that could compromise the integrity of the peptide .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. By protecting the methionine residue, this compound ensures the correct assembly of peptides, which are crucial for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the protection of the methionine residue during peptide synthesis. This is achieved through the formation of a carbamate linkage with the amino group of the methionine residue, which prevents it from reacting with other components of the reaction . This protective mechanism ensures the correct assembly of the peptide and prevents unwanted side reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, during peptide synthesis, the Boc group is eventually removed to reveal the original methionine residue .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. During this process, it interacts with various enzymes and cofactors that facilitate the formation and breaking of chemical bonds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Met(O)-Oh typically involves the protection of the amino group of methionine with a tert-butoxycarbonyl group, followed by the oxidation of the sulfur atom to form the sulfoxide. The general steps are as follows:
Protection of the Amino Group: Methionine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile. This reaction forms the tert-butoxycarbonyl-protected methionine.
Oxidation of the Sulfur Atom: The protected methionine is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the sulfoxide.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but is scaled up using larger reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process.
化学反应分析
Types of Reactions
Boc-Met(O)-Oh undergoes various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Reduction: The sulfoxide group can be reduced back to the thioether using reducing agents such as dithiothreitol or sodium borohydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Reduction: Dithiothreitol or sodium borohydride in aqueous or organic solvents.
Major Products Formed
Deprotection: Methionine sulfoxide.
Substitution: Various substituted methionine derivatives.
Reduction: Methionine.
相似化合物的比较
Boc-Met(O)-Oh can be compared with other similar compounds, such as:
Boc-Met-OH: The non-oxidized form of this compound, lacking the sulfoxide group.
Fmoc-Met(O)-Oh: A similar compound with a different protecting group (fluorenylmethyloxycarbonyl) instead of tert-butoxycarbonyl.
Ac-Met(O)-Oh: Acetyl-methionine sulfoxide, where the amino group is protected by an acetyl group instead of tert-butoxycarbonyl.
Uniqueness
This compound is unique due to its combination of the tert-butoxycarbonyl protecting group and the sulfoxide functional group. This combination allows for specific applications in peptide synthesis and oxidative stress studies, making it a valuable tool in biochemical and pharmaceutical research.
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSDTYGQCVACMH-ISJKBYAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCS(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428575 | |
| Record name | Boc-Met(O)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34805-21-5 | |
| Record name | Boc-Met(O)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Boc-Met(O)-OH in the synthesis of IGF-I?
A: this compound serves as a protected form of the amino acid methionine sulfoxide. In the solid-phase synthesis of IGF-I, this compound is incorporated into the growing peptide chain on the resin. The "Boc" group acts as a temporary protecting group for the amino group of methionine sulfoxide, while the "O" denotes the oxidation state of the sulfur atom in the side chain. This protection strategy is crucial to ensure that the amino acid is coupled at the desired position and with the correct stereochemistry during peptide chain assembly. []
Q2: Why is a longer coupling time required for this compound compared to other amino acids in the synthesis?
A: The research paper states that a 40-minute coupling time was employed for this compound, compared to the standard 20-minute coupling time for most other Boc-protected amino acids. [] This extended coupling time might be attributed to steric hindrance. The presence of the bulky sulfoxide group on the methionine side chain could hinder the approach of the activated this compound to the reactive site on the growing peptide chain attached to the resin. The longer reaction time allows for a more complete coupling reaction despite this steric hindrance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


